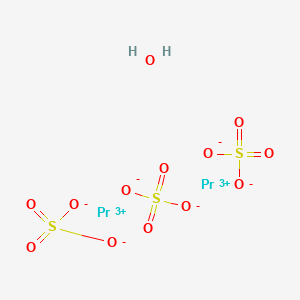
Praseodymium(III) sulfate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium(III) sulfate hydrate is a chemical compound with the formula Pr₂(SO₄)₃·xH₂O. It is a praseodymium compound that appears as a whitish-green crystalline solid. The anhydrous form of praseodymium(III) sulfate readily absorbs water to form hydrates, such as the pentahydrate and octahydrate forms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Praseodymium(III) sulfate hydrate can be synthesized by dissolving praseodymium(III) oxide (Pr₂O₃) in sulfuric acid (H₂SO₄). The reaction typically involves dissolving the oxide in the acid, followed by evaporation and crystallization steps to obtain the desired hydrate form . The reaction can be represented as follows:
Pr2O3+3H2SO4→2Pr2(SO4)3+3H2O
Industrial Production Methods
In industrial settings, this compound is produced through similar methods, often involving the use of praseodymium-containing ores. The ores are processed to extract praseodymium, which is then reacted with sulfuric acid to form the sulfate compound. The resulting solution is then subjected to crystallization processes to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions
Praseodymium(III) sulfate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Praseodymium can exist in multiple oxidation states, and praseodymium(III) sulfate can undergo redox reactions to form other praseodymium compounds.
Substitution Reactions: Praseodymium(III) sulfate can react with other compounds to form different praseodymium salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other salts. For example, reacting praseodymium(III) sulfate with sodium hydroxide (NaOH) can produce praseodymium hydroxide (Pr(OH)₃) and sodium sulfate (Na₂SO₄):
Pr2(SO4)3+6NaOH→2Pr(OH)3+3Na2SO4
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Common products include praseodymium hydroxide, praseodymium oxide, and various praseodymium salts .
Scientific Research Applications
Praseodymium(III) sulfate hydrate has several scientific research applications, including:
Chemistry: It is used in the synthesis of other praseodymium compounds and as a reagent in various chemical reactions.
Biology: Praseodymium compounds are studied for their potential biological effects and interactions with biological systems.
Medicine: Research is ongoing to explore the potential medical applications of praseodymium compounds, including their use in imaging and diagnostic techniques.
Industry: this compound is used in the production of ceramics, glass, and other materials. .
Mechanism of Action
The mechanism of action of praseodymium(III) sulfate hydrate involves its interaction with other chemical species. In redox reactions, praseodymium can change its oxidation state, which affects its chemical behavior and reactivity. The specific molecular targets and pathways involved depend on the particular reaction and application .
Comparison with Similar Compounds
Praseodymium(III) sulfate hydrate can be compared with other praseodymium compounds, such as praseodymium(III) chloride (PrCl₃), praseodymium(III) nitrate (Pr(NO₃)₃), and praseodymium(III) acetate (Pr(CH₃COO)₃). These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, praseodymium(III) chloride is commonly used in the preparation of other praseodymium compounds, while praseodymium(III) nitrate is used in the production of fluorescent materials .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it valuable in various fields, from chemistry and biology to medicine and high-tech manufacturing.
Properties
CAS No. |
20814-03-3 |
|---|---|
Molecular Formula |
H2O13Pr2S3 |
Molecular Weight |
588.0 g/mol |
IUPAC Name |
praseodymium(3+);trisulfate;hydrate |
InChI |
InChI=1S/3H2O4S.H2O.2Pr/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
InChI Key |
KYTDDRLAQAOSNP-UHFFFAOYSA-H |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















